molecular formula C9H8BrFO B1528850 1-(3-Bromo-5-fluorophenyl)propan-1-one CAS No. 519050-96-5

1-(3-Bromo-5-fluorophenyl)propan-1-one

Cat. No.: B1528850
CAS No.: 519050-96-5
M. Wt: 231.06 g/mol
InChI Key: DSKFWYJZKMFSSZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of phenylpropanone, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.

    Reduction: Sodium borohydride in ethanol is a common reducing agent.

    Oxidation: Potassium permanganate in acidic or basic conditions can be used for oxidation.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 1-(3-methoxy-5-fluorophenyl)propan-1-one.

    Reduction: 1-(3-Bromo-5-fluorophenyl)propan-1-ol.

    Oxidation: 3-Bromo-5-fluorobenzoic acid.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluorophenyl)propan-1-one exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-fluorophenyl)propan-1-one
  • 1-(3-Chloro-5-fluorophenyl)propan-1-one
  • 1-(3-Bromo-5-chlorophenyl)propan-1-one

Comparison: 1-(3-Bromo-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKFWYJZKMFSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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